molecular formula C20H21N3O6S2 B2734404 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide CAS No. 921794-56-1

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2734404
M. Wt: 463.52
InChI Key: YPTPJZWLYJBHFX-UHFFFAOYSA-N
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Description

“N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide” is a chemical compound with a unique structure. It’s a part of the pyridazinone class of compounds, which are known for their diverse pharmacological activities .


Synthesis Analysis

The synthesis of pyridazinone derivatives has been a topic of interest in medicinal chemistry . These compounds can be synthesized through a versatile method, and their ring positions can be easily functionalized, making them an attractive synthetic building block for designing and synthesis of new drugs .


Molecular Structure Analysis

The molecular structure of this compound is unique and complex. The molecular formula is C19H17N3O3S and the molecular weight is 367.42.


Chemical Reactions Analysis

Pyridazinone derivatives, including “N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide”, have been shown to undergo various chemical reactions . These reactions are often used to modify the compound’s structure and enhance its pharmacological properties .

Scientific Research Applications

Antitumor and Anticancer Agent

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is explored for its potential as an antitumor and anticancer agent. A study highlights the structure-activity relationships of arylsulfonamide analogs, emphasizing the importance of the 3,4-dimethoxybenzenesulfonyl group for inhibiting the Hypoxia-Inducible Factor-1 (HIF-1) pathway, which is crucial in cancer therapy (Mun et al., 2012). Another research demonstrated the synthesis of indazole derivatives, including N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide, exhibiting significant antiproliferative and apoptotic activities against human tumor cell lines (Abbassi et al., 2014).

Antimicrobial and Antifungal Activities

Studies on the antimicrobial and antifungal activities of benzenesulfonamides, including derivatives like N-phenylbenzenesulfonamide, reveal their potential in combating microbial infections. The research by Eren et al. (2018) discusses the antimicrobial activity of such compounds against various bacteria and fungus species, highlighting their importance in this domain (Eren et al., 2018).

Anti-Asthmatic Activities

Compounds similar to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide have been investigated for their anti-asthmatic activities. Kuwahara et al. (1997) synthesized a series of sulfonamide derivatives, demonstrating their potential in inhibiting bronchoconstriction in guinea pigs and offering insights for treating asthma and respiratory diseases (Kuwahara et al., 1997).

Future Directions

“N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide” and other pyridazinone derivatives have potential applications in diverse scientific research fields. Their unique structure and diverse pharmacological activities make them an attractive area for future research .

properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S2/c1-4-30(24,25)20-12-10-17(21-22-20)14-5-7-15(8-6-14)23-31(26,27)16-9-11-18(28-2)19(13-16)29-3/h5-13,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTPJZWLYJBHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide

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